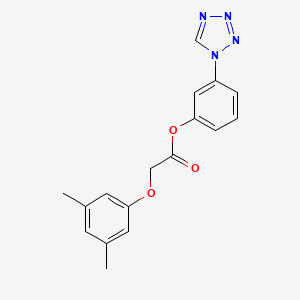
3-(1H-tetrazol-1-yl)phenyl (3,5-dimethylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc salts.
Coupling with Phenoxyacetate: The tetrazole derivative is then coupled with 2-(3,5-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction can produce amine derivatives .
科学的研究の応用
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing enzymatic activity and cellular pathways. Additionally, the phenoxyacetate moiety can interact with hydrophobic regions of proteins, affecting their function .
類似化合物との比較
Similar Compounds
1H-Tetrazole: A simpler analog with similar reactivity but lacking the phenoxyacetate moiety.
2-(3,5-Dimethylphenoxy)acetic Acid: Shares the phenoxyacetate structure but lacks the tetrazole ring.
Uniqueness
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE is unique due to the combination of the tetrazole ring and phenoxyacetate moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
特性
分子式 |
C17H16N4O3 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC名 |
[3-(tetrazol-1-yl)phenyl] 2-(3,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C17H16N4O3/c1-12-6-13(2)8-16(7-12)23-10-17(22)24-15-5-3-4-14(9-15)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3 |
InChIキー |
JEKRVOSZVKMBFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


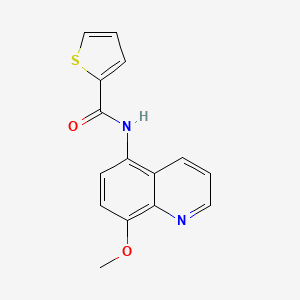
![2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980753.png)
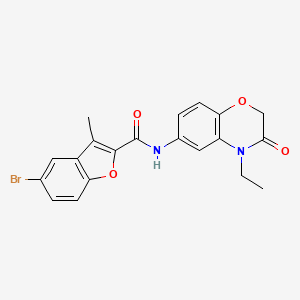
![6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980758.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14980764.png)
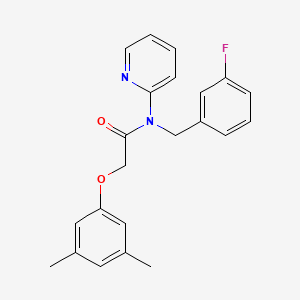
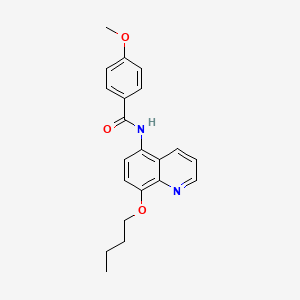
![2-(2-chlorophenyl)-7-cyclohexyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980784.png)
![1-(2,3-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B14980792.png)
![2-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14980796.png)

![6-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980813.png)
![{[1-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B14980818.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-mesitylacetamide](/img/structure/B14980847.png)
